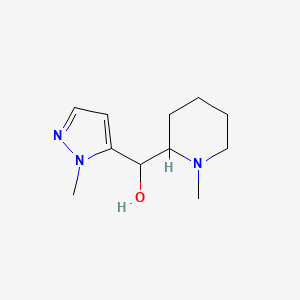
(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol is a chemical compound that features a pyrazole ring and a piperidine ring connected through a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol typically involves the reaction of 1-methyl-1H-pyrazole with 1-methylpiperidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the pyrazole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- (1-Methyl-1H-pyrazol-4-yl)(1-methylpiperidin-2-yl)methanol
- (1-Methyl-1H-pyrazol-3-yl)(1-methylpiperidin-2-yl)methanol
Comparison:
- Structural Differences: The position of the substituents on the pyrazole ring can significantly affect the chemical and biological properties of the compounds.
- Unique Features: (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol may exhibit unique reactivity and biological activity due to the specific arrangement of its functional groups.
Actividad Biológica
The compound (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methyl group at the 1-position and a methanol moiety linked to a methylpiperidine. This structural configuration is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit notable anticancer activities. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines. A study highlighted that derivatives with similar structures demonstrated IC50 values ranging from 2.43 to 14.65 μM against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, suggesting effective cytotoxicity in vitro .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-Methyl-1H-pyrazol-5-yl derivative | MDA-MB-231 | 2.43 - 7.84 |
| 1-Methyl-1H-pyrazol-5-yl derivative | HepG2 | 4.98 - 14.65 |
| Other Pyrazole derivatives | Various | Varies |
The anticancer activity is often associated with the ability of pyrazole compounds to disrupt microtubule assembly, leading to apoptosis in cancer cells. Compounds like 7d , 7h , and 10c were found to enhance caspase-3 activity significantly, confirming their role as apoptosis inducers .
Anti-inflammatory and Antimicrobial Effects
Pyrazoles have also been investigated for their anti-inflammatory and antimicrobial properties. Studies suggest that certain pyrazole derivatives can inhibit inflammatory pathways and exhibit antibacterial activity against various pathogens .
Neuroprotective Effects
Recent research has pointed towards neuroprotective effects exhibited by pyrazole derivatives, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems is believed to play a crucial role in this activity .
Case Study 1: Pyrazole in Cancer Treatment
A clinical study evaluated the efficacy of a pyrazole-based compound in patients with advanced solid tumors. The results indicated a manageable safety profile and preliminary efficacy, with some patients achieving partial responses .
Case Study 2: Neuroprotection
In an animal model of Parkinson's disease, a pyrazole derivative was administered, resulting in reduced neuroinflammation and improved motor function outcomes compared to control groups .
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
(1-methylpiperidin-2-yl)-(2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C11H19N3O/c1-13-8-4-3-5-9(13)11(15)10-6-7-12-14(10)2/h6-7,9,11,15H,3-5,8H2,1-2H3 |
Clave InChI |
WSBBBVVQCQVRIA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1C(C2=CC=NN2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















